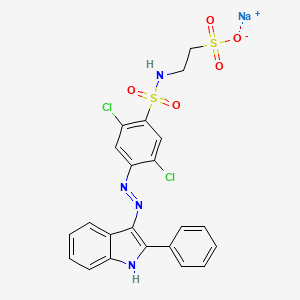
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an indole ring, azo linkage, and sulfonyl group, making it a versatile molecule in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt typically involves multiple steps:
Formation of the Indole Ring: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Azo Coupling: The indole derivative is then subjected to azo coupling with 2,5-dichloroaniline in the presence of a diazonium salt, forming the azo linkage.
Sulfonation: The resulting azo compound undergoes sulfonation using chlorosulfonic acid, introducing the sulfonyl group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Purification: Employing purification techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.
Nucleophiles: Ammonia, primary amines.
Major Products
Sulfone Derivatives: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Sulfonyl Compounds: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activities.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Ethanesulfonic acid derivatives: Compounds with similar sulfonyl groups but different aromatic or heterocyclic structures.
Azo Compounds: Molecules with azo linkages but varying substituents on the aromatic rings.
Uniqueness
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt is unique due to its combination of an indole ring, azo linkage, and sulfonyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
72968-75-3 |
|---|---|
Fórmula molecular |
C22H17Cl2N4NaO5S2 |
Peso molecular |
575.4 g/mol |
Nombre IUPAC |
sodium;2-[[2,5-dichloro-4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]sulfonylamino]ethanesulfonate |
InChI |
InChI=1S/C22H18Cl2N4O5S2.Na/c23-16-13-20(35(32,33)25-10-11-34(29,30)31)17(24)12-19(16)27-28-22-15-8-4-5-9-18(15)26-21(22)14-6-2-1-3-7-14;/h1-9,12-13,25-26H,10-11H2,(H,29,30,31);/q;+1/p-1 |
Clave InChI |
CRRRYPHVCHHMIQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)S(=O)(=O)NCCS(=O)(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


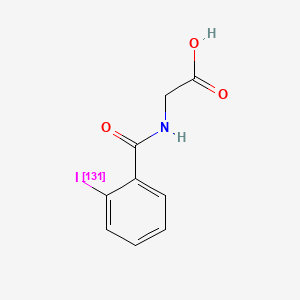


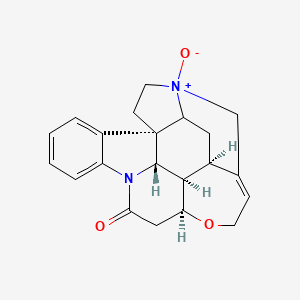
![3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13753245.png)
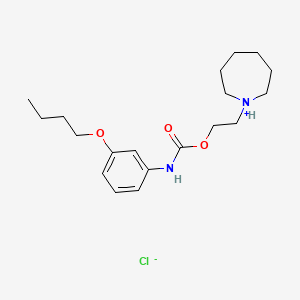
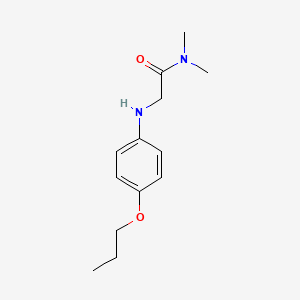
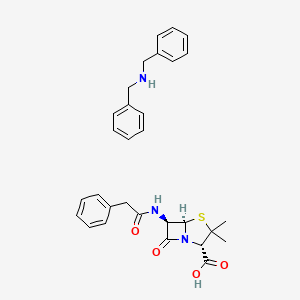
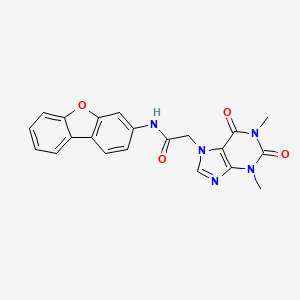

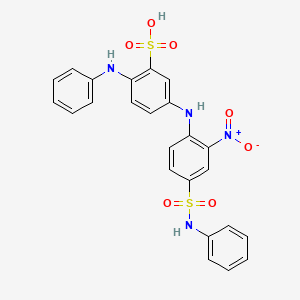
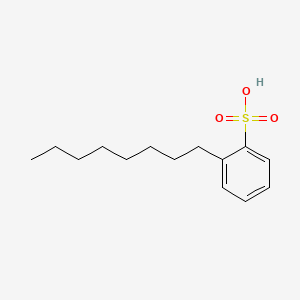
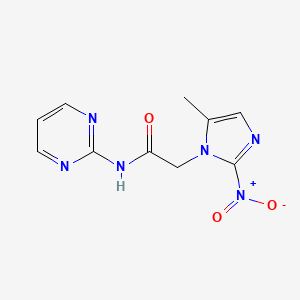
![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)
